N-Propyl-d7-amine (CAS: 744184-05-2) is a highly isotopically enriched primary amine (typically ≥98 atom % D) utilized extensively as an analytical internal standard, a mechanistic probe in electrochemistry, and a precursor for deuterated materials. Featuring a fully deuterated propyl chain (CD3-CD2-CD2-NH2), it provides a molecular weight of 66.15 g/mol, offering a distinct +7 Da mass shift compared to its unlabeled counterpart. This precise isotopic labeling is critical for eliminating matrix interference in mass spectrometry workflows, probing primary kinetic isotope effects (KIE) during electrocatalytic dehydrogenation, and imparting metabolic stability to active pharmaceutical ingredients (APIs) via stronger C-D bond energies .
Substituting N-propyl-d7-amine with unlabeled propylamine or partially deuterated analogs (e.g., 1-propan-1,1-d2-amine) compromises both analytical fidelity and synthetic objectives. In LC-MS/MS quantification workflows, unlabeled or low-mass-shift analogs suffer from severe signal overlap with the natural M+1 and M+2 isotopic envelope of the target analyte, leading to elevated background noise and degraded limits of quantification. In medicinal chemistry and electrocatalysis, failing to fully deuterate the alkyl chain leaves vulnerable C-H sites exposed, which accelerates Cytochrome P450-mediated metabolic clearance in synthesized APIs and obscures the precise isolation of rate-limiting hydrogen atom transfer steps in mechanistic oxidation studies [1].
In trace-level quantification of alkylamines and their derivatives, utilizing N-propyl-d7-amine as an internal standard provides a definitive +7 Da mass shift (m/z 66.1) compared to the native analyte (m/z 59.1). This wide mass separation completely isolates the internal standard signal from the natural isotopic envelope (M+1, M+2) of the target compound, a separation that cannot be achieved with unlabeled or d2-labeled analogs .
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | N-Propyl-d7-amine (+7 Da shift, zero isotopic cross-talk) |
| Comparator Or Baseline | Unlabeled propylamine (0 Da shift) or d2-amine (+2 Da shift, potential M+2 interference) |
| Quantified Difference | +7 Da mass separation eliminating M+2 interference |
| Conditions | LC-MS/MS or GC-MS quantification in complex biological or environmental matrices |
Ensures high-fidelity quantification and lowers the Limit of Detection (LOD) by eliminating background noise from natural isotopes, essential for rigorous regulatory compliance.
During the electrochemical oxidation of primary amines to nitriles on NiOOH electrocatalysts, substituting unlabeled propylamine with N-propyl-d7-amine induces a distinct anodic shift in the peak oxidation potential during cyclic voltammetry. This shift confirms a primary kinetic isotope effect (KIE), demonstrating that the cleavage of the stronger C-D bond (hydrogen atom transfer) is the rate-limiting step in the potential-dependent oxidation pathway, whereas the unlabeled amine oxidizes more rapidly at lower potentials[1].
| Evidence Dimension | Cyclic voltammetry (CV) anodic peak potential shift |
| Target Compound Data | N-Propyl-d7-amine (anodically shifted peak, slower oxidation kinetics) |
| Comparator Or Baseline | Unlabeled propylamine (baseline peak potential, faster kinetics) |
| Quantified Difference | Measurable anodic shift confirming primary KIE due to C-D vs C-H bond cleavage |
| Conditions | pH 13 solution, Ni(OH)2 working electrode, 10 mV/s scan rate |
Allows researchers to deconvolute competing electro-oxidation mechanisms (indirect vs. potential-dependent) for rational catalyst design.
N-Propyl-d7-amine serves as a critical precursor for synthesizing deuterated pharmaceuticals, such as deuterated xanthine derivatives (e.g., pentoxifylline analogs). The incorporation of the fully deuterated propyl chain leverages the increased bond dissociation energy of C-D bonds compared to C-H bonds. This structural modification significantly slows down Cytochrome P450 (CYP)-mediated oxidative metabolism at the alkyl chain, a protective effect that unlabeled propylamine precursors completely lack[1].
| Evidence Dimension | Metabolic cleavage rate (CYP-mediated) |
| Target Compound Data | N-Propyl-d7-amine derived motifs (slower metabolism, prolonged half-life) |
| Comparator Or Baseline | Unlabeled propylamine motifs (rapid CYP-mediated degradation) |
| Quantified Difference | Increased metabolic stability due to higher C-D bond dissociation energy |
| Conditions | In vivo or in vitro human liver microsome (HLM) assays |
Essential for medicinal chemists aiming to improve the pharmacokinetic profile and reduce the dosing frequency of alkyl-amine-containing drugs.
When synthesizing complex core-shell hydrogels, using N-propyl-d7-amine to create deuterated D7-NNPAM monomers enables precise structural analysis. By adjusting the solvent to 12 v% H2O, the neutron scattering length density (SLD) of the D7-pNNPAM shell is perfectly matched, rendering it invisible to neutrons. This allows isolated observation of the hydrogenated core's swelling behavior across temperature gradients, an analytical feat impossible with unlabeled H-pNNPAM shells which obscure core dynamics [1].
| Evidence Dimension | Neutron scattering visibility |
| Target Compound Data | D7-pNNPAM shell derived from N-propyl-d7-amine (invisible at 12 v% H2O) |
| Comparator Or Baseline | Unlabeled H-pNNPAM shell (visible, obscuring core dynamics) |
| Quantified Difference | 100% contrast matching of the shell vs. overlapping scattering signals |
| Conditions | Small-Angle Neutron Scattering (SANS) of core-shell microgels (15 °C to 55 °C) |
Provides polymer chemists with the only viable method to independently measure core vs. shell volume phase transitions in highly interpenetrated smart microgels.
Due to its definitive +7 Da mass shift, N-propyl-d7-amine is a highly effective internal standard for LC-MS/MS and GC-MS workflows quantifying trace-level propylamine derivatives, ensuring regulatory compliance by eliminating isotopic cross-talk .
In the development of novel NiOOH electrocatalysts, N-propyl-d7-amine is utilized to isolate rate-limiting hydrogen atom transfer steps via primary kinetic isotope effects, enabling the deconvolution of potential-dependent versus indirect oxidation pathways [1].
Medicinal chemists procure N-propyl-d7-amine as a foundational building block to synthesize deuterated drugs (e.g., xanthine derivatives), leveraging its fully deuterated alkyl chain to shield molecules from rapid CYP450-mediated metabolic clearance[2].
Polymer scientists use N-propyl-d7-amine to synthesize D7-NNPAM monomers, which are essential for creating contrast-matched shells in complex microgels, allowing for the isolated study of core swelling dynamics via Small-Angle Neutron Scattering [3].